(2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS3/c22-19(15-13-25-18(20-15)14-5-2-1-3-6-14)21-9-8-17(24-12-10-21)16-7-4-11-23-16/h1-7,11,13,17H,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVVSOPBQSUQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets to exert their effects. For example, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a form of bacterial cell-cell communication that regulates various behaviors including biofilm formation and virulence production.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways depending on their specific targets. For instance, some thiazole derivatives can inhibit the LasR system in Pseudomonas aeruginosa, a key player in quorum sensing.
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structures.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules.
Biological Activity
The compound (2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone , with the molecular formula , is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a thiazole ring fused with a thiophenyl group and a thiazepane moiety. Its structural features contribute to its biological activity, as thiazoles often exhibit favorable interactions with biological targets due to their electron-rich nature.
Antimicrobial Activity
Research has shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study indicated that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against Gram-positive bacteria like Enterococcus faecalis .
Antifungal Activity
Thiazole compounds have also shown promising antifungal activity. In vitro studies have reported that derivatives can inhibit the growth of fungi such as Candida albicans and Candida parapsilosis. For example, specific thiazole derivatives showed MIC values comparable to established antifungals like ketoconazole . The mechanism of action often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have been identified as cytotoxic agents against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle proteins .
Case Studies
- Antifungal Activity Against Candida spp.:
- Cytotoxicity in Cancer Cells:
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is with a molecular weight of 386.55 g/mol. The compound features a thiazole ring and a thiazepane moiety, which contribute to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, derivatives of thiazole have been tested against various pathogens, demonstrating minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml, which are competitive with standard antibiotics .
Anticonvulsant Properties
Thiazole derivatives have been explored for their anticonvulsant effects. Compounds structurally related to this compound have shown promise in preclinical models for the treatment of epilepsy, with some derivatives displaying effective protection against seizure models .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole-containing compounds has been documented in various studies. These compounds may inhibit specific pathways involved in inflammation, making them candidates for further development into therapeutic agents for inflammatory diseases .
Fluorescent Probes
Recent advancements in materials science have identified thiazole derivatives as useful components in the development of fluorescent probes. These probes are utilized in biological imaging due to their unique photophysical properties, which allow for enhanced sensitivity and specificity in detecting biomolecules .
Polymer Chemistry
Thiazole-based compounds are also being investigated for their application in polymer science. Their ability to modify polymer properties such as thermal stability and mechanical strength makes them valuable in creating advanced materials for industrial applications .
Pesticidal Activity
Research has indicated that thiazole derivatives can exhibit pesticidal properties against various agricultural pests. The effectiveness of these compounds as pesticides could provide an alternative to traditional chemical pesticides, contributing to sustainable agricultural practices .
Herbicidal Properties
In addition to insecticidal activity, some thiazole derivatives have shown potential as herbicides. Their ability to inhibit specific plant growth pathways suggests they could be developed into effective weed management solutions in agriculture .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against gram-positive/negative bacteria |
| Anticonvulsant Properties | Promising results in seizure models | |
| Anti-inflammatory Effects | Inhibitory effects on inflammation pathways | |
| Materials Science | Fluorescent Probes | Enhanced sensitivity for biological imaging |
| Polymer Chemistry | Improved thermal stability and mechanical properties | |
| Agricultural Chemistry | Pesticidal Activity | Effective against agricultural pests |
| Herbicidal Properties | Potential for weed management solutions |
Chemical Reactions Analysis
Structural Modifications
Substituent effects on reactivity and yield have been systematically studied:
Mechanistic Insights
- Cyclocondensation : Nucleophilic attack of α-ketothioamide on α-bromoketone forms dihydrothiazole intermediates, followed by dehydration .
- Thiazepane Formation : Lewis acid catalysis (Yb³⁺) stabilizes transition states during cycloaddition, enhancing ring closure .
Byproduct Analysis
- Thioether Formation : Occurs in the presence of bases (e.g., triethylamine) via competing nucleophilic substitution .
- Mitigation : Base-free conditions in DMF suppress thioether byproducts, favoring thiazole synthesis .
Optimized Reaction Conditions
Spectroscopic Characterization
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- Antitumor Potential: Bhole & Bhusari’s thiadiazole derivatives demonstrated potent antitumor activity against human cancer cell lines (e.g., IC₅₀ values of 5–20 μM), attributed to the thioxo-thiadiazole core’s ability to intercalate DNA or inhibit topoisomerases . The target compound’s thiazole-thiazepane framework may exhibit analogous mechanisms, though experimental validation is needed.
- Synthetic Flexibility: The triazole-ethanone derivatives () utilize sodium ethoxide-mediated nucleophilic substitution for ketone-thioether formation . This method contrasts with the target compound’s likely multi-step synthesis, which may involve cyclization of thiazepane or Suzuki couplings for thiophene incorporation.
Pharmacokinetic and Physicochemical Properties
While quantitative data for the target compound are unavailable, inferences can be drawn from analogs:
- Metabolic Stability : The thiazepane ring may reduce metabolic degradation compared to smaller heterocycles (e.g., triazoles), as seen in related seven-membered systems.
Q & A
Q. What are the recommended synthetic strategies for (2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, and how do reaction conditions influence yield and purity?
The synthesis of structurally similar thiazepane-thiophene hybrids typically involves multi-step routes:
- Step 1: Formation of the thiazepane ring via cyclization of precursors like cysteamine derivatives with carbonyl compounds under acidic conditions.
- Step 2: Functionalization of the thiophene moiety using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Step 3: Final coupling (e.g., via amide or ketone linkages) using reagents like EDCI/HOBt. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (60–100°C for cyclization), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling). Optimal yields (>70%) are achieved with anhydrous conditions and inert atmospheres .
Q. Which analytical techniques are critical for characterizing the molecular geometry and purity of this compound?
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents). For example, thiophene protons resonate at δ 7.2–7.5 ppm, while thiazole protons appear at δ 8.0–8.3 ppm .
- X-ray Crystallography: Resolves bond angles and conformations; thiazepane rings often adopt boat conformations with dihedral angles >30° relative to aromatic substituents .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H⁺] = 409.12 for C₂₁H₁₈N₂OS₂) and detects fragmentation patterns .
Q. How does the compound’s structure influence its biological activity, and what structural analogs show enhanced potency?
- The thiophene-thiazepane core enhances lipid solubility, facilitating membrane penetration.
- Phenylthiazole moieties contribute to π-π stacking with target proteins (e.g., kinases).
- Modifications : Replacing thiophene with furan (electron-rich) improves antioxidant activity, while chloro-substitutions on the phenyl ring increase antimicrobial potency by 2–3× .
Advanced Research Questions
Q. How can reaction optimization address low yields in the final coupling step of the synthesis?
Common issues and solutions:
- Byproduct Formation : Use scavengers like molecular sieves to absorb water in amide couplings.
- Steric Hindrance : Switch from EDCI to DCC (less bulky) for ketone linkages.
- Catalyst Deactivation : Pre-purify starting materials via column chromatography to remove sulfur-containing impurities that poison Pd catalysts .
Q. What methodologies resolve discrepancies in biological activity data between in vitro and in vivo studies?
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., oxidation of thiophene to sulfoxide).
- Prodrug Design : Mask polar groups (e.g., esterify hydroxyl moieties) to improve bioavailability.
- PK/PD Modeling : Correlate plasma concentration-time profiles with target engagement using LC-MS/MS .
Q. How can computational modeling predict the compound’s interaction with biological targets like GPCRs or kinases?
- Docking Studies (AutoDock Vina) : The thiazepane nitrogen forms hydrogen bonds with kinase hinge regions (e.g., EGFR, binding affinity ΔG = −9.2 kcal/mol).
- MD Simulations (GROMACS) : Thiophene’s hydrophobic interactions stabilize protein-ligand complexes over 100-ns trajectories.
- QSAR Models : Electron-withdrawing groups on the phenyl ring (e.g., -NO₂) improve IC₅₀ values by 40% in anti-cancer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
